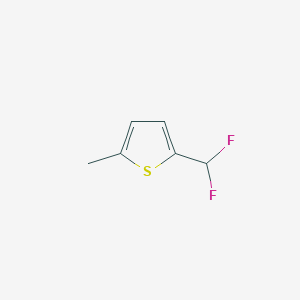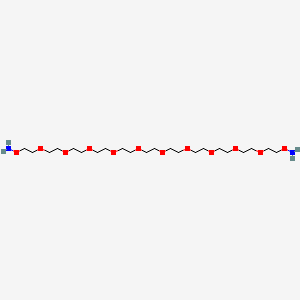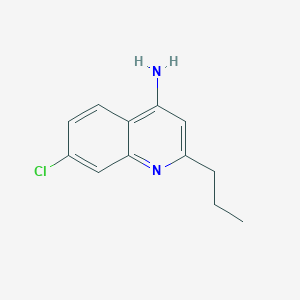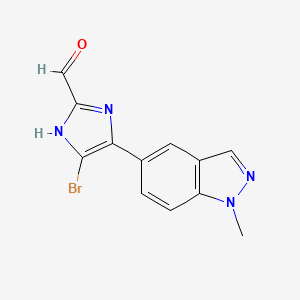
Ethyl (E)-8-Chloro-2-octenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-8-Chloro-2-octenoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features an ethyl group attached to an 8-chloro-2-octenoate moiety, which includes a chlorine atom and a double bond in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-8-Chloro-2-octenoate can be synthesized through esterification reactions. One common method involves the reaction of 8-chloro-2-octenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent selection plays a crucial role in the process, with solvents like toluene or dichloromethane being commonly used .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-8-Chloro-2-octenoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 8-chloro-2-octenoic acid.
Reduction: Formation of 8-chloro-2-octenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-8-Chloro-2-octenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality
Mechanism of Action
The mechanism of action of Ethyl (E)-8-Chloro-2-octenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom and double bond in the structure can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-2-octanoate: Lacks the double bond present in Ethyl (E)-8-Chloro-2-octenoate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (E)-8-Bromo-2-octenoate: Contains a bromine atom instead of chlorine
Uniqueness
This compound is unique due to its specific combination of an ethyl ester, a chlorine atom, and a double bond. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H17ClO2 |
|---|---|
Molecular Weight |
204.69 g/mol |
IUPAC Name |
ethyl 8-chlorooct-2-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h6,8H,2-5,7,9H2,1H3 |
InChI Key |
KYLYCRXWCQYMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















